5-chloro-2-methyl-2H-indazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-chloro-2-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) |
InChI Key |
NKZGDQQFTXNXFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
While the specific compound "5-chloro-2-methyl-2H-indazole-3-carboxylic acid" is not directly discussed in the provided search results, information on related indazole compounds and their applications can offer insights. The search results highlight the uses of indazole compounds in treating diabetes and cancer .
Indazole Compounds: Overview
Indazole compounds, particularly indazole-3-carboxamides, have demonstrated potential as therapeutic agents due to their ability to modulate various biological pathways . These compounds have shown promise in treating diabetes, diabetic complications, metabolic disorders, cardiovascular dysfunction (including hypertension), and autoimmune and inflammation-related disorders .
Key Applications and Research Findings
- Diabetes Treatment:
- Indazole compounds can induce glucose-stimulated insulin secretion (GSIS), manage blood glucose concentrations, improve cardiovascular safety profiles by decreasing triglycerides, and restore/preserve beta-cell functions .
- These compounds provide a novel alternative for diabetics and those suffering from its complications .
- Anticancer Activity:
- Certain 5-chloro-indazole derivatives exhibit antiproliferative activity against cancer cell lines . For example, indole-2-carboxylate derivatives have shown a high ability to reduce the viability of the LOX-IMVI melanoma cell line .
- One compound, 3e , displayed potent antiproliferative activity against the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM, compared to staurosporine (IC50 = 7.10 µM) .
- The ligand 5-chloro-indole moiety stacks between amino acid residues Trp531 and Phe583 inside the hydrophobic pocket, forming pi-H interaction with Val471 (4.09 Å) and hydrophobic interactions with Trp531, Phe583, Cys532, Ile463, Thr592, and Val471 . The chlorine atom forms a halogen bond interaction with the key amino acid residue Cys532 (3.27 Å) at the site gate, and the ligand indole-2-carboxylate moiety forms ionic and H-bond interactions (3.13 Å) with the key amino acid Lys483 .
- CRAC Channel Blockers:
- Synthesis and Modification:
Case Studies and Data
- Antiproliferative Activity Against Melanoma Cell Line:
- Intramuscular Toxicity Evaluation:
- Magnetic resonance imaging (MRI) was used to evaluate local toxicity after intramuscular injection of diclofenac .
- A manifold enhancement of the T2-weighted magnetic resonance signal was observed in the muscle area, and plasma creatine kinase activity was elevated .
- This method can be applied early during the development of parenteral dosage forms .
- MRI in Psoriatic Arthritis:
- White Matter Changes in Diabetic Rats:
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
6-Chloro-1H-indazole-3-carboxylic acid (CAS 27328-68-3)
- Structural Differences : Chlorine at position 6 instead of 5; lacks the methyl group at position 2.
- The absence of the 2-methyl group reduces steric hindrance, possibly enhancing solubility .
- Similarity Score : 0.81 (compared to the target compound) .
2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3)
- Structural Differences : Replaces the carboxylic acid at position 3 with an acetic acid side chain.
- Impact : The extended chain may reduce rigidity and alter hydrogen-bonding capacity. Molecular weight increases slightly (210.62 g/mol vs. ~210.6 g/mol for the target compound) .
5-Chloro-1H-indazole-3-carboxylic acid (CAS 717134-47-9)
- Structural Differences : Lacks the 2-methyl group.
Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4)
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methyl-2H-indazole-3-carboxylic acid?
The compound can be synthesized via condensation reactions using indazole precursors. A typical method involves refluxing 3-formyl-1H-indazole-2-carboxylic acid derivatives with substituted thiazolones or aminothiazoles in acetic acid with sodium acetate as a catalyst. Purification often includes recrystallization from a DMF/acetic acid mixture . For chlorinated analogs, chlorination steps (e.g., using POCl₃ or SOCl₂) may precede or follow cyclization .
Q. How can the purity and structural identity of the compound be confirmed?
Analytical methods include:
- Melting Point (mp): Compare observed mp (e.g., 238–240°C for related 5-chloro-indazole derivatives) with literature values .
- Elemental Analysis: Verify %C, %H, %N (e.g., Calcd for C₁₀H₈ClNO₂: C 57.29, H 3.84, N 6.68) .
- NMR/IR Spectroscopy: Key signals include carboxylic acid protons (~12–14 ppm in ¹H NMR) and carbonyl stretches (~1700 cm⁻¹ in IR).
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvents and conditions are optimal for recrystallization?
A DMF/acetic acid (1:1 v/v) mixture is effective for recrystallizing indazole-carboxylic acids, yielding high-purity crystals. Slow cooling (0.5°C/min) minimizes inclusion of solvents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction using SHELXL (for small-molecule refinement) can determine bond lengths, angles, and packing interactions. For example, the indazole ring typically shows planarity (±0.02 Å deviation), and hydrogen-bonding networks (e.g., O–H···N) stabilize the crystal lattice . Challenges include handling twinned crystals or low-resolution data, which may require SHELXE for phase extension .
Q. What strategies address low yields in the final cyclization step?
Q. How does the chlorine substituent influence electronic properties and reactivity?
The electron-withdrawing Cl group at the 5-position:
- Reduces pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5 vs. non-chlorinated analogs).
- Enhances electrophilicity at the indazole C3 position, facilitating nucleophilic substitutions (e.g., amidation) . Computational studies (DFT at B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals .
Q. What are the stability considerations for long-term storage?
- Degradation pathways: Hydrolysis of the carboxylic acid group under high humidity.
- Recommended storage: Desiccated at –20°C in amber vials. Stability studies (TGA/DSC) show decomposition onset at 200°C .
Contradictions and Mitigation
Q. How to reconcile discrepancies in reported melting points or spectral data?
Q. Why do some studies report variable bioactivity for structurally similar analogs?
Subtle differences in substituent positioning (e.g., Cl at 5- vs. 6-position) alter steric and electronic interactions with target enzymes. Use molecular docking (AutoDock Vina) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
